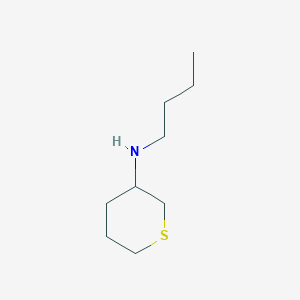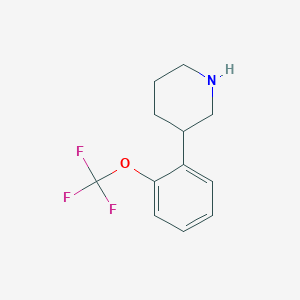![molecular formula C10H14F3NO B13013357 N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its three-dimensional structure and high degree of saturation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow the same principles as the synthetic routes mentioned above. The scalability of these methods is a key focus, with efforts being made to optimize the reaction conditions and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is explored for its potential as a bioisostere. This means it can mimic the properties of other functional groups in drug molecules, potentially leading to new therapeutic agents with improved solubility, potency, and metabolic stability .
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .
Mécanisme D'action
The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the three-dimensional character of drug molecules, leading to better binding interactions with biological targets. This can result in increased potency and selectivity of the compound .
Comparaison Avec Des Composés Similaires
- N-methyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness: What sets N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased metabolic stability and reduced non-specific binding, making it a valuable candidate in drug discovery .
Propriétés
Formule moléculaire |
C10H14F3NO |
|---|---|
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
N-methyl-N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide |
InChI |
InChI=1S/C10H14F3NO/c1-7(15)14(2)6-8-3-9(4-8,5-8)10(11,12)13/h3-6H2,1-2H3 |
Clé InChI |
ZBVPFCYUWDYTFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC12CC(C1)(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


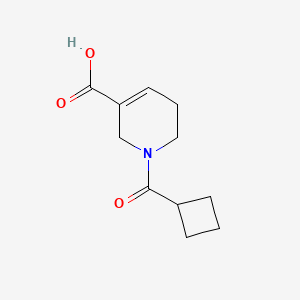
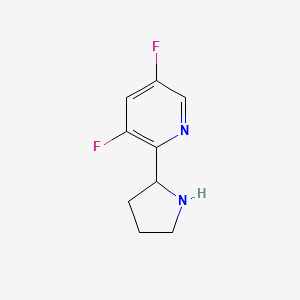

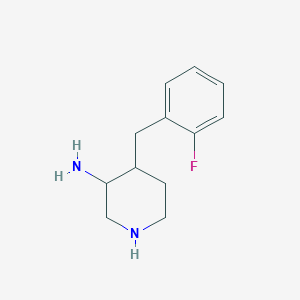
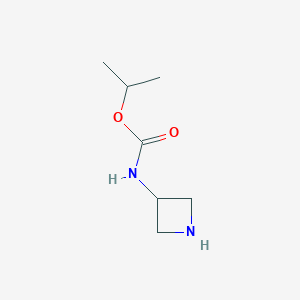

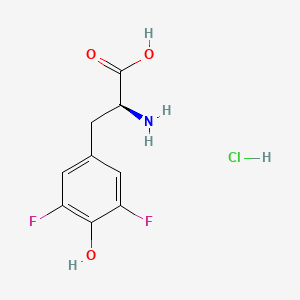
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
